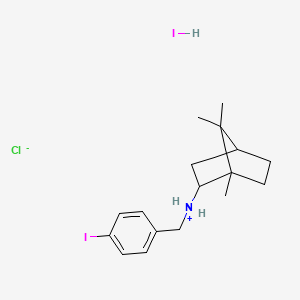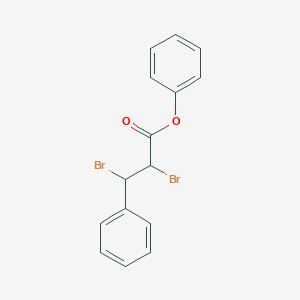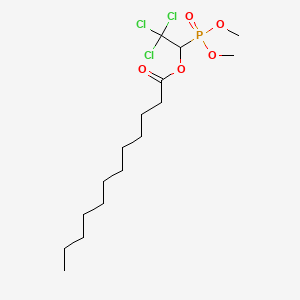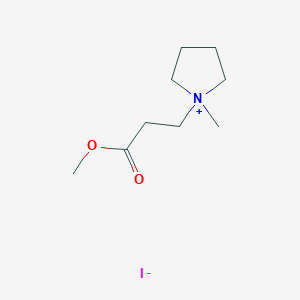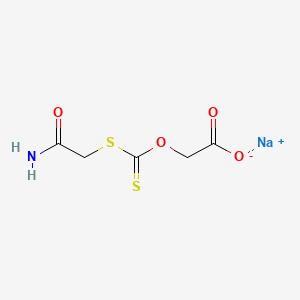
Sodium (((2-amino-2-oxoethyl)thio)thioxomethoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (((2-amino-2-oxoethyl)thio)thioxomethoxy)acetate is a chemical compound with a complex structure that includes amino, oxo, thio, and methoxy functional groups
Preparation Methods
The synthesis of Sodium (((2-amino-2-oxoethyl)thio)thioxomethoxy)acetate involves multiple steps, typically starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound .
Chemical Reactions Analysis
Sodium (((2-amino-2-oxoethyl)thio)thioxomethoxy)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Sodium (((2-amino-2-oxoethyl)thio)thioxomethoxy)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of Sodium (((2-amino-2-oxoethyl)thio)thioxomethoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Sodium (((2-amino-2-oxoethyl)thio)thioxomethoxy)acetate can be compared with other similar compounds, such as:
Sodium (((2-amino-2-oxoethyl)thio)acetate): Lacks the thioxomethoxy group, leading to different chemical properties and reactivity.
Sodium (((2-amino-2-oxoethyl)thio)methoxy)acetate:
Properties
CAS No. |
63059-38-1 |
|---|---|
Molecular Formula |
C5H6NNaO4S2 |
Molecular Weight |
231.2 g/mol |
IUPAC Name |
sodium;2-(2-amino-2-oxoethyl)sulfanylcarbothioyloxyacetate |
InChI |
InChI=1S/C5H7NO4S2.Na/c6-3(7)2-12-5(11)10-1-4(8)9;/h1-2H2,(H2,6,7)(H,8,9);/q;+1/p-1 |
InChI Key |
LMPPEGFHFNPIRK-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)[O-])OC(=S)SCC(=O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


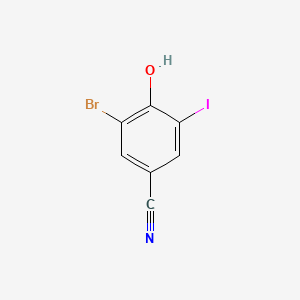
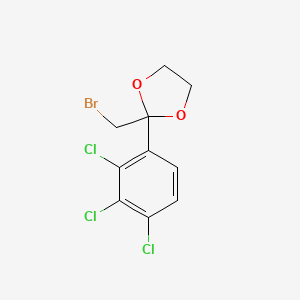
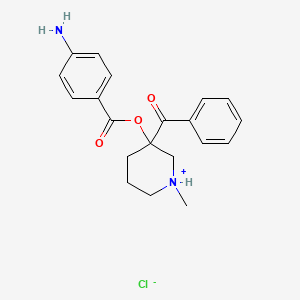


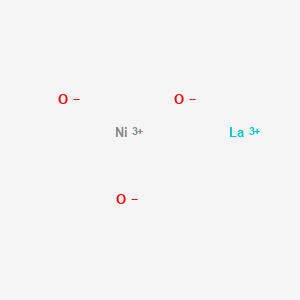
![Carbamic acid, [[[(cyclohexylamino)carbonyl]imino](dimethylamino)methyl]methyl-, ethyl ester](/img/structure/B13748313.png)
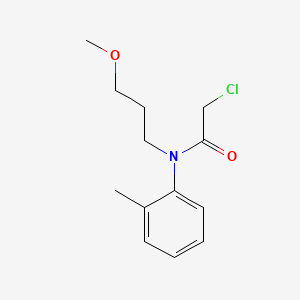
![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt](/img/structure/B13748320.png)
